molecular formula C22H19N3O3S2 B12036736 N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618076-18-9

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12036736
CAS No.: 618076-18-9
M. Wt: 437.5 g/mol
InChI Key: BLMHIHRFMZZYAF-ZPHPHTNESA-N
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Description

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including an indole, thiazolidine, and acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic synthesis. Common steps might include:

    Formation of the thiazolidine ring: This could involve the reaction of a thiourea derivative with a suitable carbonyl compound.

    Indole synthesis: The indole ring might be synthesized via Fischer indole synthesis or other methods.

    Coupling reactions: The final compound could be formed by coupling the indole and thiazolidine derivatives under specific conditions, possibly involving catalysts and solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: Various substitution reactions might occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts might be used in hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such structures might interact with enzymes, receptors, or other proteins, modulating their activity. The indole and thiazolidine rings could play a crucial role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide: can be compared with other indole or thiazolidine derivatives.

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole derivatives: Widely studied for their diverse biological activities.

Uniqueness

The unique combination of functional groups in this compound might confer specific biological or chemical properties not found in simpler analogs.

Properties

CAS No.

618076-18-9

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C22H19N3O3S2/c1-12-7-6-8-13(2)18(12)23-16(26)11-25-15-10-5-4-9-14(15)17(20(25)27)19-21(28)24(3)22(29)30-19/h4-10H,11H2,1-3H3,(H,23,26)/b19-17-

InChI Key

BLMHIHRFMZZYAF-ZPHPHTNESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C)/C2=O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C)C2=O

Origin of Product

United States

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